2-Cyclopropyl-6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide
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Overview
Description
2-Cyclopropyl-6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a pyrimidine ring, a benzothiazole moiety, and a cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloro-6-methylpyrimidine, which undergoes nucleophilic substitution reactions.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.
Attachment of the Benzothiazole Moiety: The benzothiazole ring can be introduced through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.
Final Coupling Reaction: The final step involves coupling the benzothiazole derivative with the pyrimidine core, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the benzothiazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may target the pyrimidine ring or the benzothiazole moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products Formed
Oxidation Products: Oxidized derivatives of the benzothiazole or pyrimidine rings.
Reduction Products: Reduced forms of the pyrimidine or benzothiazole moieties.
Substitution Products: Various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-Cyclopropyl-6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions, such as cancer, infectious diseases, or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide depends on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-6-methylpyrimidine-4-carboxamide: Lacks the benzothiazole moiety.
N-(2-Methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide: Lacks the cyclopropyl group.
2-Cyclopropyl-6-methyl-N-phenylpyrimidine-4-carboxamide: Contains a phenyl group instead of the benzothiazole moiety.
Uniqueness
The uniqueness of 2-Cyclopropyl-6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide lies in its combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-9-7-14(21-16(18-9)11-3-4-11)17(22)20-12-5-6-15-13(8-12)19-10(2)23-15/h5-8,11H,3-4H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQAYDPMKUVLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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